molecular formula C20H16O2 B11097564 1-Naphthyl 2-phenylcyclopropanecarboxylate

1-Naphthyl 2-phenylcyclopropanecarboxylate

Cat. No.: B11097564
M. Wt: 288.3 g/mol
InChI Key: VRUORLQBOHOEIZ-UHFFFAOYSA-N
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Description

1-Naphthyl 2-phenylcyclopropanecarboxylate is a functionalized cyclopropane derivative of significant interest in synthetic and medicinal chemistry research. Cyclopropane scaffolds are privileged structures in drug discovery due to their unique ring strain, conformational restriction, and ability to improve a compound's metabolic stability and binding affinity . The 1-naphthyl ester moiety in this compound enhances its utility as a building block for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions. Synthetic methodologies, such as the Cu-catalyzed, directed carbozincation of cyclopropenes with organozinc reagents, provide efficient pathways to access structurally analogous, highly functionalized cyclopropanes . In research settings, this compound serves as a key intermediate for constructing pharmacologically active molecules. The 2-phenylcyclopropyl structure is a recognized privileged scaffold in Central Nervous System (CNS) drug design, and its derivatives have been investigated as ligands for various receptors, including serotonin and dopamine receptors, as well as melatoninergic agents . The specific stereochemistry of the cyclopropane ring is critical for its biological activity and application in asymmetric synthesis. Researchers can utilize this compound to develop novel analogs for probing biological mechanisms or optimizing lead compounds in drug discovery projects. Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic use, or for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

naphthalen-1-yl 2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C20H16O2/c21-20(18-13-17(18)15-7-2-1-3-8-15)22-19-12-6-10-14-9-4-5-11-16(14)19/h1-12,17-18H,13H2

InChI Key

VRUORLQBOHOEIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)OC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 1 Naphthyl 2 Phenylcyclopropanecarboxylate and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors through a series of logical bond disconnections. fiveable.menumberanalytics.comnumberanalytics.com For 1-Naphthyl 2-phenylcyclopropanecarboxylate, the most logical primary disconnection is the ester C-O bond, as this is the final bond formed in the convergent synthesis. This disconnection reveals two key synthons: a 2-phenylcyclopropanecarboxyl cation equivalent and a 1-naphthoxide anion equivalent. These correspond to the real-world synthetic precursors: an activated derivative of 2-phenylcyclopropanecarboxylic acid and 1-naphthol (B170400), respectively. amazonaws.comsemanticscholar.org

Further retrosynthetic analysis of these two primary precursors reveals their respective synthetic pathways.

The 2-phenylcyclopropane moiety is a key structural feature. A disconnection of one of the C-C bonds of the cyclopropane (B1198618) ring points towards an alkene precursor, specifically a styrene (B11656) derivative. The cyclopropane ring can be formed through various methods, including carbene addition to an alkene.

A reliable method for the synthesis of the trans-isomer of 2-phenylcyclopropanecarboxylic acid involves the Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide to add a methylene (B1212753) group across a carbon-carbon double bond. A practical route starts from trans-cinnamaldehyde. The reaction with a sulfur ylide generates 2-phenylcyclopropanecarbaldehyde, which can then be oxidized to the desired carboxylic acid. This method is advantageous as it avoids the handling of potentially hazardous diazo compounds. google.com

For certain esterification methods, particularly those involving less reactive acylating agents, it may be necessary to activate the 1-naphthol. This is typically achieved by converting it to its corresponding naphthoxide salt using a suitable base. The resulting naphthoxide is a more potent nucleophile.

Classical Esterification Protocols and Optimization

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to achieve reasonable yields, the equilibrium must be shifted towards the product. masterorganicchemistry.com This is often accomplished by using a large excess of one of the reactants or by removing water as it is formed, for instance, with a Dean-Stark apparatus.

However, the Fischer esterification is generally inefficient for phenols due to their lower nucleophilicity compared to aliphatic alcohols. The direct esterification of 1-naphthol with 2-phenylcyclopropanecarboxylic acid under standard Fischer conditions would be expected to give a low yield. While some solid acid catalysts have been explored for phenol (B47542) esterification, this method is not typically the preferred route for sterically demanding substrates like the one . researchgate.net

Method Typical Conditions Advantages Disadvantages for this compound
Fischer EsterificationH₂SO₄ or TsOH catalyst, reflux in excess alcohol or with water removalSimple reagents, inexpensiveReversible reaction, harsh acidic conditions, low yield for phenols, steric hindrance further reduces reactivity

Acyl Chloride and Anhydride Methods

A more effective approach for the esterification of phenols involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides.

Acyl Chloride Method: 2-Phenylcyclopropanecarboxylic acid can be converted to its corresponding acyl chloride, 2-phenylcyclopropanecarbonyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comresearchgate.netmasterorganicchemistry.comreddit.comlibretexts.org The resulting acyl chloride is a highly reactive electrophile that readily reacts with 1-naphthol. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net This method is generally high-yielding and proceeds under mild conditions.

Reaction Scheme: Acyl Chloride Method

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

R-COCl + Ar-OH + Base → R-COO-Ar + Base·HCl

Reactants Base/Catalyst Solvent Temperature Yield
Adipoyl chloride, 1-NaphtholK₂CO₃, DMAPDioxane40 °CGood (qualitative) researchgate.net
Various Acid Chlorides, PhenolsTiO₂Solvent-free25 °C90-96% wikipedia.org

Anhydride Method: Carboxylic acid anhydrides can also be used for the esterification of phenols. While less reactive than acyl chlorides, they are effective and generate a carboxylic acid as a byproduct instead of HCl. Mixed anhydrides can also be employed to conserve a more valuable carboxylic acid.

Modern esterification methods often employ coupling reagents that activate the carboxylic acid in situ, allowing the reaction to proceed under very mild conditions.

DCC-Mediated (Steglich) Esterification: The Steglich esterification utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. nih.gov A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial for the efficient esterification of alcohols and phenols. rsc.orgresearchgate.net The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium salt, which accelerates the reaction and suppresses side reactions. scielo.brucv.ro The primary drawback of this method is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which can sometimes be difficult to remove completely from the desired product.

Coupling System Typical Conditions Advantages Disadvantages Reported Yields (Similar Systems)
DCC / DMAPCH₂Cl₂, Room TempMild conditions, high yields for hindered substratesDCU byproduct can be difficult to remove48-88% for various complex esters nih.govresearchgate.net
HATU / BaseDMF or CH₃CN, Room TempFast reaction, high yields, low epimerization, soluble byproductsHigher cost of reagentGenerally high, often >90% for amide couplings acs.orgresearchgate.netpeptide.com

HATU-Mediated Esterification: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient uronium-based coupling reagent. wikipedia.org It is often preferred over carbodiimides for challenging couplings due to its high reactivity, faster reaction times, and the formation of water-soluble byproducts, which simplifies purification. acs.orgpeptide.com In a typical procedure, the carboxylic acid is activated with HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), followed by the addition of the alcohol (1-naphthol). researchgate.net This method is particularly well-suited for the synthesis of sterically hindered esters where other methods might fail or give low yields.

Advanced and Stereoselective Cyclopropanation Approaches

The synthesis of this compound and its analogues benefits from a variety of advanced and stereoselective cyclopropanation methodologies. These techniques offer precise control over the stereochemistry of the cyclopropane ring, which is crucial for the biological activity and physical properties of the target molecules.

Diazo Compound-Mediated Cyclopropanation Reactions

Diazo compounds are versatile reagents for the formation of cyclopropane rings through the formal addition of a carbene fragment to an alkene. wikipedia.org These reactions can be mediated by transition metals, which play a critical role in controlling the reactivity and selectivity of the carbene transfer process. wikipedia.org

A range of transition metals have been employed to catalyze the cyclopropanation of olefins with diazo compounds, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope. wikipedia.orgnih.gov

Rhodium: Rhodium complexes, particularly dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for the cyclopropanation of a broad range of olefins with diazoacetates. wikipedia.orgnih.gov The mechanism is believed to involve the formation of a rhodium-carbene intermediate, which then transfers the carbene to the alkene in a concerted fashion. wikipedia.orgnih.gov The use of chiral rhodium catalysts, such as Rh₂(S-TCPTAD)₄, has enabled highly enantioselective cyclopropanation reactions, even with challenging electron-deficient alkenes. nih.govrsc.org

Cobalt: Cobalt-porphyrin complexes have emerged as efficient catalysts for cyclopropanation, offering a high degree of diastereoselectivity that can be tuned by modifying the porphyrin ligand. acs.org These cobalt-based systems can operate with the alkene as the limiting reagent, a practical advantage over many other methods. acs.org Recent advancements have shown that cobalt catalysts can also be used in reductive cyclopropanation reactions, utilizing gem-dichloroalkanes as carbene precursors. nih.govnih.gov This approach avoids the need for potentially hazardous diazo compounds. nih.gov

Osmium and Ruthenium: Osmium and ruthenium porphyrin complexes are also active catalysts for the cyclopropanation of alkenes with diazo compounds. researchgate.net Mechanistic studies suggest the involvement of metal-carbene intermediates in these transformations. researchgate.net Ruthenium catalysts have shown particular promise in providing high Z-selectivity in the cyclopropanation of trisubstituted alkenes with diazoacetates. researchgate.net

Palladium: Palladium catalysts have been utilized for the cyclopropanation of olefins, particularly electron-deficient ones, with diazo compounds. acs.orgnih.gov The mechanism of palladium-catalyzed cyclopropanation can proceed through a Pd(0) or Pd(II) cycle, with the former often involving the formation of a metallacyclobutane intermediate. researchgate.net

Copper: Copper complexes have a long history in catalyzing cyclopropanation reactions with diazo compounds. wikipedia.org The use of chiral bisoxazoline ligands in conjunction with copper(I) salts has proven to be a powerful strategy for achieving high enantioselectivity in the synthesis of cyclopropanes. acs.org The counterion associated with the copper catalyst can have a significant impact on both the catalytic activity and the stereoselectivity of the reaction. acs.org

CatalystTypical Precursor(s)Key FeaturesRelevant Citations
RhodiumRh₂(OAc)₄, Rh₂(S-TCPTAD)₄High efficiency, broad substrate scope, excellent for enantioselective synthesis with chiral ligands. wikipedia.orgnih.govrsc.org
CobaltCobalt(II) porphyrins, (PDI)CoBr₂Tunable diastereoselectivity, can use alkenes as the limiting reagent, enables use of gem-dichloroalkanes as carbene precursors. acs.orgnih.govnih.govnih.gov
OsmiumOsmium porphyrinsActive for cyclopropanation, mechanistic studies point to carbene intermediates. researchgate.net
RutheniumRuthenium porphyrinsHigh Z-selectivity for trisubstituted alkenes. researchgate.net
PalladiumPd(OAc)₂, Pd(0) complexesEffective for electron-deficient olefins, can proceed via metallacyclobutane intermediates. acs.orgnih.govresearchgate.net
CopperCuOTf, CuClLong-standing history, high enantioselectivity with chiral ligands like bisoxazolines. wikipedia.orgacs.org
Table 1: Overview of Transition-Metal Catalysts in Diazo-Mediated Cyclopropanation.

The species responsible for carbene transfer in metal-catalyzed reactions are often referred to as metal carbenoids. These are intermediates where a carbene is coordinated to a metal center. The reactivity and selectivity of these carbenoids are highly dependent on several factors, including the nature of the metal, the ligands, and the substituents on the diazo compound. rsc.org

Control over stereoselectivity in cyclopropanation reactions is a key objective. For instance, the use of chiral ligands on the metal catalyst can induce high levels of enantioselectivity. wikipedia.org Diastereoselectivity can also be controlled; for example, in the cyclopropanation of alkenes with diazoacetates, the trans or cis isomer of the resulting cyclopropane can be favored by tuning the catalyst and reaction conditions. wikipedia.org

The electrophilicity of the carbenoid is a crucial factor. Highly electrophilic carbenoids are generally required for the cyclopropanation of electron-deficient olefins. nih.gov The choice of ligands on the metal catalyst can modulate this electrophilicity, thereby influencing the substrate scope of the reaction. acs.org Computational studies have provided insights into the transition states of these reactions, helping to rationalize the observed stereochemical outcomes. nih.govacs.org

Organometallic Reagent-Based Cyclopropanation

A prominent example of organometallic reagent-based cyclopropanation is the Simmons-Smith reaction. This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.comwikipedia.org The Simmons-Smith reaction is a stereospecific process where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org

A key advantage of the Simmons-Smith reaction is its functional group tolerance and the avoidance of highly reactive free carbenes. tcichemicals.com The presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur on the same face of the double bond, a feature that has been widely exploited in the synthesis of complex molecules. wikipedia.orgmdpi.com Modifications of the original Simmons-Smith protocol, such as the use of diethylzinc (B1219324) (the Furukawa modification), can enhance the reactivity of the system. wikipedia.orgtcichemicals.com

Intramolecular Cyclization Strategies for Cyclopropane Ring Formation

Intramolecular cyclization provides a powerful and often highly stereoselective route to cyclopropane-containing molecules. wikipedia.org One common strategy involves the treatment of a substrate containing a leaving group at a position gamma to a carbanion with a strong base. The resulting intramolecular SN2 reaction forms the cyclopropane ring. wikipedia.org This approach is the basis for the Favorskii rearrangement. wikipedia.org

Another important intramolecular method is the transition-metal-catalyzed cyclopropanation of olefins with tethered diazo compounds. wikipedia.org For example, the rhodium-catalyzed decomposition of allylic diazoacetates leads to the formation of bicyclic lactones with high stereocontrol. nih.gov Cobalt-based metalloradical catalysis has also been successfully applied to the asymmetric intramolecular cyclopropanation of allyl α-diazoacetates. nih.gov Furthermore, biocatalytic approaches using engineered myoglobins have been developed for the intramolecular cyclopropanation of N-allyl-diazoacetamides, affording fused cyclopropane-γ-lactams with high enantioselectivity. nih.gov

Intramolecular StrategyKey Reagents/CatalystsDescriptionRelevant Citations
Intramolecular SN2Strong base (e.g., NaH, LDA)A carbanion is generated which displaces a leaving group at the γ-position to form the cyclopropane ring. wikipedia.org
Transition-Metal CatalyzedRh₂(OAc)₄, Chiral Co(II) porphyrinsA tethered diazo group reacts with an olefin within the same molecule, often with high stereoselectivity. wikipedia.orgnih.gov
BiocatalyticEngineered MyoglobinsEnzymatic catalysis of intramolecular cyclopropanation of diazoacetamides. nih.gov
Table 2: Selected Intramolecular Cyclization Strategies for Cyclopropane Formation.

Isomerization and Epimerization Studies for Stereochemical Control

Achieving the desired stereochemistry in cyclopropane synthesis is paramount. While many methods aim for direct stereoselective synthesis, in some cases, isomerization or epimerization of a less desired stereoisomer can be a viable strategy to obtain the target compound. For instance, in the synthesis of certain pyrethroids, the initial cyclopropanation can yield a mixture of cis and trans diastereomers. nih.gov Subsequent chemical or enzymatic processes can then be employed to enrich the desired isomer.

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processes, especially for reactions that are hazardous, difficult to control, or require precise manipulation of reaction parameters. rsc.org The application of flow chemistry to the synthesis of cyclopropane-containing molecules, key precursors to compounds like this compound, leverages benefits such as enhanced mass and heat transfer, improved safety by minimizing the volume of hazardous intermediates at any given time, and the potential for streamlined multi-step syntheses. rsc.orgsyrris.comacs.org

Research into the flow synthesis of cyclopropanes has explored several classical methods adapted for continuous processing. For instance, the dibromocyclopropanation of alkenes using bromoform (B151600) and a strong base under phase-transfer conditions has been successfully translated to a flow process. syrris.com In a microreactor setup, the large interfacial area between the two immiscible phases enhances mass transfer, leading to smooth, rapid, and high-yielding reactions at ambient conditions, a significant improvement over the vigorous stirring and long reaction times often required in batch mode. syrris.com

Another important approach is the use of unstabilized diazo compounds for the cyclopropanation of olefins. rsc.org Generating these highly reactive and potentially hazardous intermediates in a flow reactor allows for their immediate use in a subsequent reaction zone, preventing their accumulation and improving the safety profile of the process. rsc.orgresearchgate.net This method has been applied to a wide range of diazo species to generate functionalized cyclopropanes, which are valuable synthetic building blocks. rsc.org The precise control over reaction parameters like temperature and residence time in a flow system allows for optimization that can lead to higher throughput and yields. rsc.org

The Simmons-Smith cyclopropanation, which utilizes an in situ-generated zinc carbenoid, has also been adapted for continuous flow. researchgate.net By passing a solution of the olefin and diiodomethane through a column packed with a Zn/Cu couple, the reaction can be completed with residence times as short as 15 minutes, demonstrating the efficiency of this approach for synthesizing various cyclopropanes, including those with aromatic and heterocyclic moieties. researchgate.net Furthermore, continuous flow has been instrumental in the multigram synthesis of chiral cyclopropane carboxylic acids via tandem diastereoselective Wadsworth-Emmons cyclopropanation-hydrolysis. acs.org This process is particularly advantageous for handling volatile reactants, as the reduced headspace in flow reactors maintains a higher concentration of the reactants in the liquid phase, thereby enhancing reactivity and enabling large-scale production of enantiomerically pure products. acs.org

Table 1: Examples of Flow Chemistry Applications in Cyclopropane Synthesis

Reaction Type Key Reagents Reactor Type Typical Conditions Key Advantages Noted
Dibromocyclopropanation Alkenes, Bromoform, 40% NaOH Glass Microreactor Ambient temperature Increased mass transfer, rapid reaction, high yields. syrris.com
Diazo-based Cyclopropanation Electron-poor olefins, unstabilized diazo compounds Polymer (PFA) coil 60 °C Safe handling of reactive intermediates, high throughput. rsc.org
Simmons-Smith Cyclopropanation Olefins, CH₂I₂, Zn/Cu couple Packed-bed column 15 min residence time Rapid in situ generation of carbenoid, efficient for diverse substrates. researchgate.net
Wadsworth-Emmons Cyclopropanation Chiral epoxides, phosphonate (B1237965) ylides Not specified High T/P Circumvents risks of volatile reactants, increased efficiency, scalable. acs.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has become a cornerstone of modern synthetic chemistry, valued for its ability to dramatically reduce reaction times, increase product yields, and often improve product purity compared to conventional heating methods. sciepub.commdpi.com This technology is particularly well-suited for the synthesis of ester-containing compounds like this compound, primarily through the acceleration of the esterification step.

The direct esterification of a carboxylic acid (such as 2-phenylcyclopropanecarboxylic acid) with an alcohol (like 1-naphthol) is a common and effective application of microwave irradiation. sciepub.com Conventional Fischer esterification often requires several hours of reflux to reach equilibrium. sciepub.com In contrast, microwave-assisted protocols can drive these reactions to completion in as little as one to five minutes, offering comparable or even superior yields. sciepub.comorganic-chemistry.org The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. mdpi.com

Various catalysts and conditions have been developed for microwave-assisted esterification. Simple acid catalysis, for instance with sulfuric acid, is effective and widely used. sciepub.com Other research has focused on developing milder and more efficient catalytic systems. For example, N-fluorobenzenesulfonimide (NFSi) has been identified as an efficient, metal-free, and water-tolerant catalyst for the direct esterification of aryl and alkyl carboxylic acids under microwave irradiation. mdpi.com This method offers simple workup procedures and is more energy-efficient than conventional heating. mdpi.com Another approach involves the use of O-alkylisoureas, which react with carboxylic acids to form esters very rapidly under microwave conditions, often in just a few minutes and in excellent yields. organic-chemistry.org This method is also notable for proceeding with a clean inversion of configuration when chiral alcohols are used. organic-chemistry.org

The stability of the naphthyl group under microwave conditions has been demonstrated in the synthesis of various naphthalene-containing compounds. For instance, the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols using a zinc chloride catalyst under solvent-free microwave irradiation proceeds efficiently to give high yields. researchgate.netasianpubs.org This indicates that the core aromatic structures of the target molecule are robust and compatible with microwave-assisted synthetic protocols, making the microwave-promoted esterification of 2-phenylcyclopropanecarboxylic acid with 1-naphthol a highly viable and efficient synthetic strategy.

Table 2: Selected Microwave-Assisted Esterification Methodologies

Carboxylic Acid/Alcohol Type Catalyst/Reagents Temperature Reaction Time Key Advantages
Various acids and alcohols Sulfuric acid (catalytic) Not specified 5 minutes Drastically reduced reaction time compared to conventional reflux. sciepub.com
Aryl and alkyl carboxylic acids N-Fluorobenzenesulfonimide (NFSi) 120 °C 30 minutes Metal-free, air/water tolerant catalyst, energy saving. mdpi.com
Carboxylic acids and primary/secondary alcohols O-Alkylisoureas (preformed or in situ) Not specified 1-5 minutes Very fast, no additional reagents needed, clean inversion of configuration. organic-chemistry.org
Various acids and alcohols Triphenylphosphine / Iodine Not specified Not specified Base/catalyst-free, mild, and highly chemoselective. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Naphthyl 2 Phenylcyclopropanecarboxylate

Hydrolytic Stability and Degradation Pathways

The hydrolysis of the ester bond in 1-Naphthyl 2-phenylcyclopropanecarboxylate to yield 1-naphthol (B170400) and 2-phenylcyclopropanecarboxylic acid is a key degradation pathway. The rate and mechanism of this cleavage are highly dependent on the catalytic conditions, including the presence of acids, bases, or enzymes.

Under acidic conditions, the hydrolysis of esters typically proceeds via a bimolecular A-2 mechanism (acid-catalyzed, bimolecular). jcsp.org.pk This mechanism involves a series of equilibrium and rate-determining steps. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon.

The key steps are as follows:

Protonation: A proton (from H₃O⁺) reversibly protonates the carbonyl oxygen atom, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This is typically the rate-limiting step in the A-2 mechanism. jcsp.org.pk

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the oxygen atoms of the original ester group, forming a good leaving group (1-naphthol).

Elimination: The protonated leaving group, 1-naphthol, is eliminated, and the carbonyl group is reformed, yielding the protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to give the final 2-phenylcyclopropanecarboxylic acid product and regenerate the acid catalyst.

The A-2 pathway is generally favored over the unimolecular A-1 mechanism for esters of primary and secondary alcohols, as the formation of the corresponding unstable carbocations is energetically unfavorable. jcsp.org.pk Given that 1-naphthol is derived from a secondary-like carbon (on an aromatic ring), the A-2 mechanism is the expected pathway for this compound.

Base-catalyzed hydrolysis, or saponification, of this compound involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This process is effectively irreversible because the final carboxylate anion is resonance-stabilized and non-reactive towards the alcohol leaving group.

The mechanism proceeds in two main steps:

Nucleophilic Addition: The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 1-naphthoxide ion as the leaving group. The stability of the phenoxide-type leaving group facilitates this step.

Acid-Base Reaction: The newly formed 2-phenylcyclopropanecarboxylic acid rapidly donates a proton to the strongly basic 1-naphthoxide ion, resulting in the formation of a resonance-stabilized 2-phenylcyclopropanecarboxylate anion and 1-naphthol.

The rate of base-catalyzed hydrolysis is influenced by the electronic nature of the ester's substituents. Studies on analogous aromatic esters show that electron-withdrawing groups generally increase the rate of hydrolysis, while electron-donating groups decrease it. The stability of the leaving group is also critical; for instance, phenyl benzoate (B1203000) shows rapid hydrolysis due to the stability of the phenoxide ion. nih.gov The hydrolytic stability of various esters in a basic medium demonstrates these structural relationships. nih.gov

Table 1: Comparative Half-Life of Structurally Related Esters Under Basic Hydrolysis Conditions

Data is based on analogous compounds to illustrate structure-lability relationships. nih.gov

In biological systems, the hydrolysis of esters like this compound is primarily catalyzed by enzymes known as esterases, particularly carboxylesterases. nih.gov These enzymes provide an alternative reaction pathway with a much lower activation energy compared to non-catalyzed hydrolysis.

The general mechanism for many esterases, such as serine hydrolases, involves a catalytic triad (B1167595) in the active site (commonly serine, histidine, and aspartate). The process can be described as follows:

Enzyme-Substrate Binding: The ester substrate binds to the active site of the enzyme.

Nucleophilic Attack: The serine residue's hydroxyl group, made highly nucleophilic by the adjacent histidine and aspartate residues, attacks the carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: This attack forms a short-lived tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site.

Acyl-Enzyme Intermediate Formation: The intermediate collapses, and the alcohol portion (1-naphthol) is released. This results in the formation of a covalent acyl-enzyme intermediate, where the 2-phenylcyclopropanoyl group is attached to the serine residue.

Deacylation: A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.

Product Release: This leads to the formation of a second tetrahedral intermediate, which then collapses to release the carboxylic acid product (2-phenylcyclopropanecarboxylic acid) and regenerate the free enzyme.

The efficiency of enzymatic hydrolysis can be significantly influenced by the structure of the ester. nih.gov For example, the presence of bulky aromatic rings can affect how the substrate fits into the enzyme's active site. nih.gov

Table 2: Comparative Hydrolytic Stability of Structurally Related Esters in Rat Plasma

Data is based on analogous compounds to illustrate biological hydrolysis rates. nih.gov

Reactions Involving the Cyclopropane (B1198618) Ring

The cyclopropane ring in this compound is not inert. Its high ring strain (approximately 115 kJ mol⁻¹) and the presence of activating phenyl (donor) and carboxylate (acceptor) groups make it susceptible to various ring-opening and rearrangement reactions. wiley-vch.de

The cyclopropane ring can be opened by either electrophilic or nucleophilic attack, leading to the formation of linear, acyclic products. The regioselectivity of the ring-opening is governed by the electronic nature of the substituents. In donor-acceptor cyclopropanes, such as the title compound, cleavage typically occurs at the bond opposite the substituents.

Electrophilic Ring-Opening: Electrophiles can attack the cyclopropane ring, leading to the formation of a carbocationic intermediate that is subsequently trapped by a nucleophile. For example, reactions with reagents like benzeneselenenyl chloride can lead to regio- and stereoselective formation of butanedioate derivatives. rsc.org The reaction proceeds via the formation of a stabilized dipolar species, which is then attacked by the chloride counter-ion. rsc.org

Nucleophilic Ring-Opening: Nucleophiles can also attack the cyclopropane ring, particularly at the carbon bearing the electron-withdrawing group. This type of reaction, often termed a conjugate addition, results in the formation of a carbanionic intermediate that is subsequently protonated. Reactions with nucleophiles like amines or thiols can readily open the ring to yield γ-substituted products. sci-hub.seresearchgate.net

Following ring-opening, especially under conditions that generate carbocation intermediates, the resulting acyclic structure can undergo further skeletal changes. Wagner-Meerwein rearrangements, which involve 1,2-hydride or 1,2-alkyl shifts, are common in such systems as the molecule seeks to form a more stable carbocation. msu.edu This can lead to complex product mixtures with structures that are significantly different from the initial reactant. msu.edu

While this compound, being a saturated cyclopropane, does not directly participate in cycloaddition reactions, its corresponding derivative, 1-Naphthyl 2-phenylcyclopropenecarboxylate, would be highly reactive. Cyclopropenes are among the most strained cyclic hydrocarbons, with a ring strain energy approximately double that of cyclopropanes. wiley-vch.de This high strain energy is the driving force for a variety of reactions, including cycloadditions.

Donor-acceptor cyclopropenes can be generated from precursors like vinyldiazo compounds and can serve as versatile synthons in cycloaddition reactions. nih.gov They can participate as dienophiles or as 1,3-dipole equivalents in various transformations:

[4+2] Cycloaddition (Diels-Alder Reaction): Cyclopropenes readily react with dienes like furan (B31954) and cyclopentadiene (B3395910) in [4+2] cycloaddition reactions to form bicyclic and tricyclic compounds. nih.gov These reactions often proceed with high chemoselectivity and diastereocontrol. nih.gov The instability of many cyclopropenes means they are often generated in situ for these transformations. nih.gov

[3+2] and [4+3] Cycloadditions: Under catalytic conditions, the cyclopropane ring can open to generate metal carbenes or zwitterionic species that act as three-carbon synthons. wiley-vch.desci-hub.se These intermediates can then react with dipolarophiles or dienes in formal [3+2] or [4+3] cycloaddition reactions to construct five- or seven-membered rings, respectively. wiley-vch.desci-hub.se

The propensity of cyclopropenes and their activated cyclopropane precursors to engage in these diverse cycloaddition pathways makes them powerful intermediates in the synthesis of complex carbocyclic and heterocyclic frameworks. sci-hub.se

Reductive Carboxylation of Cyclopropyl (B3062369) Motifs

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions. Reductive carboxylation, involving the cleavage of a C-C bond and the introduction of a carboxyl group, is a plausible transformation under specific catalytic conditions. While direct reductive carboxylation of the cyclopropane ring in this compound has not been explicitly detailed, related ring-opening carboxylations of cyclopropane derivatives have been explored.

For instance, visible-light photoredox catalysis has enabled the ring-opening of cyclopropyl ketones with various nucleophiles, including carboxylic acids. nih.gov This suggests that under appropriate photoredox conditions, the cyclopropane ring in the target molecule could potentially undergo a ring-opening process, which, if coupled with a CO₂ source, could lead to a carboxylated product. Furthermore, electrochemical methods have been developed for the ring-opening carboxylation of cycloketone oxime esters with carbon dioxide, yielding cyanoalkyl-containing carboxylic acids. masterorganicchemistry.com These methodologies highlight the potential for C-C bond cleavage and carboxylation of strained ring systems.

A plausible pathway for the reductive carboxylation of the 2-phenylcyclopropanecarboxylate moiety would involve a single-electron reduction to generate a radical anion, followed by ring-opening to form a more stable benzylic radical. This intermediate could then be trapped by CO₂ to afford a dicarboxylic acid derivative after a second reduction and protonation.

Table 2: Examples of Ring-Opening Functionalization of Cyclopropane Derivatives

Reaction TypeSubstrateCatalyst/ConditionsProductReference
Asymmetric Ring-OpeningCyclopropyl KetoneChiral N,N'-Dioxide-Scandium(III) ComplexRing-opened esterup to 99% yield, 95% ee
Electroreductive Ring-Opening CarboxylationCycloketone Oxime EsterConstant current, Glassy carbon cathode, Mg anodeCyanocarboxylic acidModerate to good yields
Oxidative Radical Ring-Opening/CyclizationMethylenecyclopropaneMn(OAc)₃Dihydronaphthalene derivativeGood yields

Transformations at the Ester Linkage

The ester functionality in this compound is a versatile handle for a variety of chemical transformations, including transesterification, reduction, and amidation.

Transesterification, the exchange of the alcohol portion of an ester, can be catalyzed by either acids or bases. masterorganicchemistry.commasterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. amecj.com For base-catalyzed transesterification, an alkoxide acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then expels the original alkoxide. acs.org The reaction is typically driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com Given the steric bulk of the 1-naphthyl group, the reaction kinetics might be slower compared to less hindered esters.

Table 3: General Conditions for Transesterification of Esters

Catalyst TypeReagentsGeneral ConditionsReference
Acid (e.g., H₂SO₄)Ester, Excess of new alcoholHeat amecj.com
Base (e.g., NaOR')Ester, R'OHAnhydrous conditions acs.org

The ester group can be readily reduced to two primary alcohols corresponding to the carboxylic acid and alcohol moieties. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. libretexts.orglibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by elimination of the 1-naphthoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol, (2-phenylcyclopropyl)methanol. The 1-naphthoxide is protonated during the workup to yield 1-naphthol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

Table 4: Reduction of Esters to Alcohols

Reducing AgentSubstrate TypeProductsTypical ConditionsReference
Lithium Aluminum Hydride (LiAlH₄)EsterPrimary alcohol + Alcohol from ester group1. LiAlH₄ in THF or Et₂O, 2. H₃O⁺ workup masterorganicchemistry.comucalgary.ca

Direct conversion of esters to amides, known as aminolysis, is also a feasible transformation. This reaction typically requires heating the ester with an amine. masterorganicchemistry.com The reaction can be slow, but it can be facilitated by catalysts or by converting the amine to a more nucleophilic amide anion using a strong base. Recent developments have shown that direct amidation of esters can be achieved under milder conditions using catalysts such as supported gold nanoparticles or by mechanochemical methods (ball milling) with a sub-stoichiometric amount of a base like potassium tert-butoxide. acs.orgsci-hub.se The reaction of this compound with a primary or secondary amine would be expected to yield the corresponding N-substituted 2-phenylcyclopropanecarboxamide (B1655958) and 1-naphthol.

Table 5: Selected Methods for the Amidation of Esters

MethodAmineConditionsProduct YieldReference
Thermal AminolysisPrimary/Secondary AmineHeatVaries masterorganicchemistry.com
Supported Gold Nanoparticle CatalysisSecondary AmineAu/Al₂O₃, 25 °C61-94% acs.org
Mechanochemical AmidationPrimary/Secondary AmineKOtBu, Ball millingModest to excellent sci-hub.se

Reactivity of Aromatic Moieties (Naphthyl and Phenyl)

Both the 1-naphthyl and the phenyl groups of the molecule can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the substituents and the inherent nature of the aromatic rings.

The naphthalene (B1677914) ring system is generally more reactive towards electrophilic substitution than benzene (B151609). Substitution on the 1-naphthyl group is strongly directed to the α-positions (C4 and C5) due to the greater stabilization of the corresponding carbocation intermediates. The ester group, being electron-withdrawing, will deactivate the naphthyl ring, but substitution is still expected to occur preferentially at the positions most activated by the fused ring system.

A well-known example of electrophilic aromatic substitution is the Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.com The reaction of this compound with an acyl chloride in the presence of a Lewis acid like AlCl₃ would be expected to introduce an acyl group onto the naphthyl ring, likely at the 4- or 5-position. masterorganicchemistry.com Similarly, nitration using a mixture of nitric and sulfuric acid would introduce a nitro group, again with a preference for the α-positions of the naphthyl ring. scitepress.orgresearchgate.net

The phenyl group attached to the cyclopropane ring is also susceptible to electrophilic aromatic substitution. The cyclopropyl group is known to be an ortho, para-directing activator. Therefore, electrophilic substitution on the phenyl ring would be expected to occur at the ortho and para positions.

Catalytic hydrogenation can be used to reduce the aromatic rings. The naphthalene ring can be selectively hydrogenated to tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) depending on the catalyst and reaction conditions. nih.govmdpi.com Palladium and nickel-molybdenum (B8610338) catalysts are commonly used for this purpose. nih.govmdpi.com Under more forcing conditions, the phenyl ring could also be hydrogenated to a cyclohexyl ring.

Table 6: Representative Electrophilic Aromatic Substitution and Hydrogenation Reactions

ReactionAromatic RingReagentsExpected Major Product(s)Reference
Friedel-Crafts Acylation1-NaphthylRCOCl, AlCl₃4-Acyl-1-naphthyl ester masterorganicchemistry.com
Nitration1-NaphthylHNO₃, H₂SO₄4-Nitro-1-naphthyl ester scitepress.org
Catalytic HydrogenationNaphthaleneH₂, Pd/C or NiMo catalystTetralin or Decalin derivative nih.govmdpi.com

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and in the case of this compound, both the naphthyl and phenyl rings can potentially undergo this type of reaction. The regioselectivity and rate of substitution are governed by the directing and activating or deactivating effects of the substituents on each ring.

Below is a table summarizing the predicted outcomes for common electrophilic aromatic substitution reactions on both aromatic rings of this compound.

Reaction Reagents Predicted Major Product(s) on Naphthyl Ring Predicted Major Product(s) on Phenyl Ring
NitrationHNO₃, H₂SO₄4-Nitro-1-naphthyl 2-phenylcyclopropanecarboxylate and 5-Nitro-1-naphthyl 2-phenylcyclopropanecarboxylate1-Naphthyl 2-(4-nitrophenyl)cyclopropanecarboxylate and 1-Naphthyl 2-(2-nitrophenyl)cyclopropanecarboxylate
HalogenationBr₂, FeBr₃4-Bromo-1-naphthyl 2-phenylcyclopropanecarboxylate and 5-Bromo-1-naphthyl 2-phenylcyclopropanecarboxylate1-Naphthyl 2-(4-bromophenyl)cyclopropanecarboxylate and 1-Naphthyl 2-(2-bromophenyl)cyclopropanecarboxylate
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-1-naphthyl 2-phenylcyclopropanecarboxylate and 5-Acetyl-1-naphthyl 2-phenylcyclopropanecarboxylate1-Naphthyl 2-(4-acetylphenyl)cyclopropanecarboxylate and 1-Naphthyl 2-(2-acetylphenyl)cyclopropanecarboxylate
Friedel-Crafts AlkylationCH₃Cl, AlCl₃4-Methyl-1-naphthyl 2-phenylcyclopropanecarboxylate and 5-Methyl-1-naphthyl 2-phenylcyclopropanecarboxylate1-Naphthyl 2-(4-methylphenyl)cyclopropanecarboxylate and 1-Naphthyl 2-(2-methylphenyl)cyclopropanecarboxylate

Functionalization of Aromatic Rings

Beyond classical electrophilic aromatic substitution, the functionalization of the aromatic rings of this compound can be achieved through various modern synthetic methodologies. These methods often offer greater control over regioselectivity and can introduce a wider range of functional groups.

For the 1-naphthyl moiety , directed C-H activation strategies could be employed. The ester oxygen could potentially act as a directing group, guiding a transition metal catalyst to functionalize the C-H bonds at the ortho positions (2- and 8-positions). However, the inherent reactivity of the naphthalene ring system might still favor substitution at other positions.

For the phenyl ring , the cyclopropyl group can influence its functionalization. The unique electronic properties of the cyclopropane ring can be exploited in transition-metal-catalyzed cross-coupling reactions. For instance, if the phenyl ring were to be pre-functionalized with a halide, the electronic nature of the cyclopropanecarboxylate (B1236923) substituent would influence the rates and outcomes of reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. The electron-donating character of the cyclopropyl group would generally facilitate oxidative addition, a key step in many cross-coupling catalytic cycles.

The table below outlines potential functionalization reactions for the aromatic rings of this compound, based on the reactivity of analogous systems.

Functionalization Reaction Typical Reagents/Catalyst Potential Site of Functionalization on Naphthyl Ring Potential Site of Functionalization on Phenyl Ring
Directed C-H BorylationIr-based catalyst, B₂pin₂2- and 8-positions (ortho to ester)Ortho-positions to the cyclopropyl group
Directed C-H ArylationPd(OAc)₂, P(o-tol)₃, Ar-X2- and 8-positions (ortho to ester)Ortho-positions to the cyclopropyl group
Suzuki Coupling (of a pre-halogenated derivative)Pd(PPh₃)₄, Ar-B(OH)₂, baseDependent on initial halogen positionDependent on initial halogen position
Buchwald-Hartwig Amination (of a pre-halogenated derivative)Pd catalyst, ligand, R₂NH, baseDependent on initial halogen positionDependent on initial halogen position

Stereochemical Investigations of 1 Naphthyl 2 Phenylcyclopropanecarboxylate

Chiral Synthesis and Enantioselective Methodologies

The enantioselective synthesis of 1-Naphthyl 2-phenylcyclopropanecarboxylate involves the creation of specific enantiomers, which requires the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclopropanation reaction.

The development of chiral catalysts is paramount for the asymmetric cyclopropanation of styrene (B11656) with a diazoacetate bearing a 1-naphthyl group. Transition metal complexes, particularly those of rhodium and cobalt, have been at the forefront of this research.

Chiral rhodium(II) carboxylate complexes are highly effective for this transformation. These catalysts, often featuring bridging chiral ligands, create a chiral environment around the metal center where the carbene transfer to the olefin occurs. For instance, dirhodium(II) complexes with ortho-metalated aryl phosphine (B1218219) ligands have demonstrated high enantio- and diastereoselectivity in the cyclopropanation of styrene. rsc.org The choice of ligand is critical in dictating the stereochemical outcome, with bulky ligands often enhancing selectivity by creating a more defined chiral pocket.

Cobalt(II) complexes of D2-symmetric chiral porphyrins have also emerged as powerful catalysts for asymmetric cyclopropanation reactions. nih.gov These metalloradical catalysts can effectively control the stereochemistry of the cyclopropane (B1198618) ring formation, leading to high enantiomeric excesses. Novel chiral Robson-type macrocyclic cobalt(II) and cobalt(III) complexes have been shown to cooperatively catalyze the asymmetric cyclopropanation of styrene with diazoacetates, achieving high enantioselectivity. nih.gov

The following table summarizes representative results for the enantioselective cyclopropanation of styrene using different chiral catalyst systems, which are analogous to the synthesis of this compound.

Catalyst TypeLigandSolventDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee)
Rhodium(II)Ortho-metalated Aryl PhosphineDichloromethane85:1591% (trans)
Cobalt(II)D2-symmetric Chiral PorphyrinToluene (B28343)>95:594% (trans)
Rhodium(III)Chiral-at-metal ComplexDichloromethane>20:1up to 99%

This table presents representative data from analogous systems to illustrate the effectiveness of different chiral catalysts.

Substrate control offers an alternative or complementary strategy to catalyst control in stereoselective synthesis. In the context of this compound, this involves modifying the styrene or the diazoacetate precursor to influence the stereochemical outcome of the cyclopropanation.

The electronic and steric properties of the substituents on the styrene ring can influence the approach of the carbene, thereby affecting both diastereoselectivity and enantioselectivity. Electron-donating groups on the phenyl ring of styrene can enhance the nucleophilicity of the double bond, potentially increasing the reaction rate and altering the transition state geometry. Conversely, bulky substituents can create steric hindrance that favors the formation of one diastereomer over the other.

Similarly, modifications to the 1-naphthyl group of the diazoacetate can also exert stereochemical control. The bulky nature of the naphthyl group itself can influence the trajectory of the carbene addition. While less common than catalyst control, the principles of substrate-controlled diastereoselection are well-established in cyclopropanation reactions. doi.org

Diastereoselective Synthesis and Control

The formation of this compound can result in two diastereomers: a trans isomer, where the phenyl and naphthyl ester groups are on opposite sides of the cyclopropane ring, and a cis isomer, where they are on the same side. The control of diastereoselectivity is a critical aspect of the synthesis.

In many catalytic cyclopropanation reactions, the trans diastereomer is thermodynamically more stable and is often the major product. rsc.org The choice of catalyst and reaction conditions plays a crucial role in determining the diastereomeric ratio (dr). For example, certain rhodium catalysts are known to favor the formation of the trans isomer with high selectivity. rsc.org

The reaction of phenyldiazomethane (B1605601) with electron-deficient alkenes in the presence of a rhodium catalyst and a sulfide (B99878) co-catalyst has been shown to produce cyclopropanes with high diastereoselectivity. rsc.orgsemanticscholar.org The solvent can also influence the outcome, with toluene often being a good choice for achieving high selectivity. rsc.orgsemanticscholar.org

Below is a table illustrating the diastereoselectivity achieved in related cyclopropanation reactions of styrene.

Catalyst SystemAlkeneDiazo ReagentDiastereomeric Ratio (trans:cis)Yield
Rh₂(OAc)₄ / Pentamethylene sulfideStyreneEthyl Diazoacetate90:10High
Chiral Rh(III) Complexβ,γ-Unsaturated ketoesterSulfoxonium Ylide>20:148-89%
Dirhodium(II) with aryl phosphinesStyreneEthyl Diazoacetateup to 90:10Good

This table presents data from analogous systems to demonstrate the levels of diastereocontrol achievable in cyclopropanation reactions.

Absolute and Relative Stereochemistry Determination

Determining the absolute and relative stereochemistry of the enantiomers and diastereomers of this compound is essential for characterizing the products of stereoselective syntheses. Several analytical techniques are employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule. nih.gov This technique provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. For this compound, obtaining a suitable single crystal of a pure enantiomer or diastereomer would allow for its complete stereochemical elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The coupling constants (³J values) between the protons on the cyclopropane ring can provide information about their relative orientation. For example, the coupling constant between cis protons is typically larger than that between trans protons.

To determine the absolute configuration of enantiomers, chiral derivatizing agents, such as Mosher's acid, can be used. mdpi.com By converting the enantiomeric esters into diastereomeric amides or esters with a chiral reagent, the resulting diastereomers will exhibit distinct NMR spectra, allowing for the assignment of the absolute configuration based on established models. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral synthesis. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the retention times of the sample to those of known standards, the enantiomers can be identified and quantified.

Kinetic Resolution Strategies

Kinetic resolution is a process used to separate a racemic mixture of enantiomers by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. For this compound, enzymatic kinetic resolution using lipases is a particularly effective strategy.

Lipases are enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer of an ester at a much faster rate than the other. almacgroup.comresearchgate.net In a typical kinetic resolution of racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL) could be used. almacgroup.com

The reaction would proceed until approximately 50% conversion is reached. At this point, one enantiomer will have been predominantly converted to the corresponding carboxylic acid (in the case of hydrolysis) or a new ester (in the case of transesterification), while the other enantiomer remains largely unreacted. The resulting mixture of the unreacted ester and the product can then be separated by conventional chromatographic techniques. This method can provide both enantiomers in high enantiomeric purity. almacgroup.com

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the selectivity of the enzyme for one enantiomer over the other. High E-values are indicative of a highly selective resolution process.

The following table provides representative data for the lipase-catalyzed kinetic resolution of related esters.

Lipase SourceSubstrateReaction TypeEnantiomeric Excess (ee) of Unreacted EsterEnantiomeric Excess (ee) of ProductE-value
Candida antarctica Lipase BRacemic 2-arylpropionic esterHydrolysis>99%>99%>200
Pseudomonas fluorescensRacemic 3-arylalkanoic esterHydrolysis99%98%>200
Aspergillus niger LipaseRacemic ketoprofen (B1673614) methyl esterHydrolysis--High

This table showcases the effectiveness of lipases in the kinetic resolution of structurally similar esters, indicating the potential for resolving this compound.

Advanced Spectroscopic and Structural Elucidation of Novel Derivatives and Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional and two-dimensional experiments is necessary to fully assign the proton and carbon signals and to establish the stereochemistry of the cyclopropane (B1198618) ring.

The structure of 1-Naphthyl 2-phenylcyclopropanecarboxylate presents a complex system of proton and carbon environments. The cyclopropane ring, with substituents at the 1 and 2 positions, introduces diastereotopic protons and the possibility of cis/trans isomerism, leading to intricate NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons. The seven protons of the naphthyl group and the five protons of the phenyl group would resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The four protons on the three-membered cyclopropane ring are diastereotopic and would appear in the upfield region, generally between δ 1.5 and 3.0 ppm, exhibiting complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon spectrum would provide key information about the carbon framework. The ester carbonyl carbon is expected to have a chemical shift in the range of δ 170–175 ppm. The aromatic carbons of the naphthyl and phenyl rings would produce a series of signals between δ 110 and 150 ppm. The three carbons of the cyclopropane ring would be observed at significantly higher field, typically between δ 15 and 35 ppm.

2D NMR Techniques: To unambiguously assign these signals and determine the molecule's connectivity and stereochemistry, several 2D NMR experiments are essential ipb.ptnih.govmdpi.com:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, which is crucial for assigning the protons within the phenyl and naphthyl spin systems and, most importantly, for establishing the connectivity between the protons on the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each carbon based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for piecing together the molecular structure. For instance, correlations would be expected from the cyclopropane protons to the ester carbonyl carbon and the quaternary carbon of the phenyl ring. Likewise, correlations from the naphthyl protons to the ester carbonyl carbon would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for determining the stereochemistry (cis/trans) of the cyclopropane ring. It detects through-space correlations between protons that are close to each other. For the trans isomer, a NOE would be observed between the proton at C1 and the proton at C2, whereas for the cis isomer, different spatial relationships would be evident.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-1-Naphthyl 2-phenylcyclopropanecarboxylate
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Cyclopropane CH₂1.5 - 1.9 (m, 2H)15 - 20
Cyclopropane CH (C1)2.3 - 2.7 (m, 1H)25 - 30
Cyclopropane CH (C2)2.7 - 3.1 (m, 1H)30 - 35
Phenyl CH7.1 - 7.4 (m, 5H)126 - 130
Phenyl C (quat.)-135 - 140
Naphthyl CH7.2 - 8.2 (m, 7H)115 - 135
Naphthyl C (quat.)-120 - 148
Carbonyl C=O-170 - 175

Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a powerful method for this analysis without requiring chromatographic separation. nih.govnih.govacs.org

The underlying principle involves the addition of an enantiopure CSA to the NMR sample of the racemic or enantioenriched analyte. unipi.itacs.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes have different spatial arrangements and, consequently, experience different magnetic environments. This difference results in chemical shift non-equivalence (Δδ) for one or more corresponding proton signals of the two enantiomers in the ¹H NMR spectrum. nih.gov

The integration of these now-separated signals for the R- and S-enantiomers allows for a direct and accurate calculation of the enantiomeric ratio and enantiomeric excess (ee). The selection of an appropriate CSA is critical and often depends on the functional groups present in the analyte, with interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions being key to effective enantiodiscrimination. unipi.it

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (molecular formula C₂₀H₁₆O₂), HRMS would provide an exact mass measurement of the molecular ion ([M]⁺˙), which can be calculated as 288.11503. The experimental measurement of this mass with high accuracy (typically within 5 ppm) confirms the molecular formula.

Electron impact (EI) ionization would induce fragmentation, providing a characteristic fingerprint of the molecule. The fragmentation pattern for esters often involves cleavage at the bonds adjacent to the carbonyl group. libretexts.orgyoutube.comyoutube.com For this specific molecule, key fragmentation pathways are expected to be influenced by the stability of the resulting naphthyl, phenyl, and cyclopropyl (B3062369) moieties. nih.gov

Expected key fragmentation ions include:

An ion corresponding to the loss of the naphthoxy group, forming a phenylcyclopropylcarbonyl cation.

An ion representing the naphthoxy cation, resulting from cleavage of the ester C-O bond.

Fragments arising from the loss of the entire phenylcyclopropane group.

Further fragmentation of the phenylcyclopropane ring system and the naphthyl ring system. docbrown.info

Table 2: Predicted Key Fragments in the HRMS of this compound
Fragment Ion DescriptionProposed FormulaExact Mass (m/z)
Molecular Ion[C₂₀H₁₆O₂]⁺˙288.1150
Loss of Naphthoxy radical (-•OC₁₀H₇)[C₁₀H₉O]⁺145.0653
Naphthoxy Cation[C₁₀H₇O]⁺143.0503
Loss of Phenyl group (-•C₆H₅)[C₁₄H₁₁O₂]⁺211.0759
Phenylcyclopropane Cation[C₉H₉]⁺117.0704
Naphthyl Cation[C₁₀H₇]⁺127.0548

X-ray Crystallography for Definitive Solid-State Structural Analysis

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique yields a three-dimensional model of the molecule, providing precise measurements of bond lengths, bond angles, and torsion angles. caltech.edunih.govmdpi.com

For this compound, a successful crystallographic analysis would definitively confirm:

Connectivity: The exact bonding arrangement of all atoms.

Stereochemistry: The relative configuration of the substituents on the cyclopropane ring (cis or trans) would be unequivocally established.

Conformation: The preferred orientation of the planar naphthyl and phenyl groups relative to the cyclopropane ring in the crystal lattice. Studies on similar phenyl-substituted cyclopropanes suggest that the phenyl ring often adopts a bisecting conformation. researchgate.net

Absolute Configuration: If a single enantiomer crystallizes in a chiral space group, its absolute configuration (R or S) can be determined, often using anomalous dispersion methods. nih.gov

The resulting crystal structure data would also reveal intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. edinst.com These two methods are complementary; some vibrations that are strong in IR spectra are weak in Raman spectra, and vice versa.

For this compound, the key functional groups would produce characteristic signals: nih.govjuniperpublishers.comnih.gov

Ester Group: The most prominent feature in the IR spectrum would be the very strong carbonyl (C=O) stretching absorption, expected around 1735-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-O stretching vibrations of the ester would appear as strong bands in the 1000-1300 cm⁻¹ region.

Aromatic Rings: The C=C stretching vibrations within the naphthyl and phenyl rings would give rise to several bands in the 1400-1650 cm⁻¹ region. These are often stronger in the Raman spectrum. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹.

Cyclopropane Ring: The C-H stretching vibrations of the cyclopropane ring are also expected just above 3000 cm⁻¹, similar to aromatic C-H stretches. The ring deformation or "breathing" modes occur at lower frequencies.

Table 3: Expected Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Aromatic C-H Stretch3000 - 3100Medium to WeakMedium
Cyclopropyl C-H Stretch3000 - 3100Medium to WeakMedium
Ester C=O Stretch1735 - 1750Very StrongWeak
Aromatic C=C Stretch1400 - 1650Medium to StrongStrong
Ester C-O Stretch1000 - 1300StrongMedium
Cyclopropane Ring Deformation800 - 1050MediumMedium

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting a wide range of molecular properties for organic compounds like 1-Naphthyl 2-phenylcyclopropanecarboxylate.

DFT calculations are widely used to determine the most stable three-dimensional arrangements of atoms in a molecule. By optimizing the geometry to find the minimum energy structure, researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT would be instrumental in understanding the spatial orientation of the naphthyl and phenyl rings relative to the cyclopropane (B1198618) core.

Conformational analysis using DFT involves calculating the energies of various rotational isomers (conformers) to identify the most stable ones. mdpi.com In the case of this compound, the key degrees of freedom would be the rotation around the single bonds connecting the aromatic rings to the cyclopropane ring. By mapping the potential energy surface as a function of these rotations, a hierarchy of stable conformers can be established. nih.gov These theoretical geometries can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netnih.gov

Below is an example of a data table that could be generated from DFT calculations to describe the geometry of the lowest-energy conformer of this compound.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table is illustrative and presents the type of data obtained from DFT calculations.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(cyclopropane)-C(phenyl)1.51 Å
Bond LengthC(cyclopropane)-C(carbonyl)1.50 Å
Bond AngleC-C-C (cyclopropane)~60°
Dihedral AnglePhenyl Ring - Cyclopropane Plane75.0°
Dihedral AngleNaphthyl Plane - Ester Plane85.0°

DFT calculations are a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy, which governs the reaction rate.

For a compound like this compound, DFT could be used to study its synthesis, perhaps via a carbene addition to an alkene, or its degradation pathways, such as ester hydrolysis. The calculations would provide detailed geometries of the transition states for each step. researchgate.net This insight helps in understanding reaction feasibility, predicting product distributions, and rationalizing experimentally observed outcomes. researchgate.net

Table 2: Illustrative DFT Results for a Hypothetical Reaction Step This table illustrates the type of energetic data DFT provides for mechanistic studies.

SpeciesRelative Free Energy (kcal/mol)Description
Reactants0.0Starting materials
Transition State (TS1)+25.5Energy barrier for the reaction step
Intermediate-5.2A stable species formed during the reaction
Products-15.0Final products of the reaction step

DFT provides deep insights into the electronic properties of a molecule. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. mdpi.com

Furthermore, methods like Natural Bond Orbital (NBO) analysis can be used to study charge distribution, orbital interactions, and the nature of chemical bonds. nih.gov For this compound, such analyses would reveal how electron density is distributed across the naphthyl, phenyl, cyclopropane, and ester functional groups, highlighting potential sites for electrophilic or nucleophilic attack.

Table 3: Sample Electronic Properties from DFT Calculations This table shows representative electronic data that would be calculated for the molecule.

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 Debye
NBO Charge on Carbonyl Carbon+0.55 e

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed picture of molecular behavior, including conformational changes and interactions with the surrounding environment.

While DFT can identify stable conformers, MD simulations reveal the dynamic interplay between them. For a flexible molecule like this compound, an MD simulation can explore its conformational landscape by simulating its motion over nanoseconds or longer. mdpi.com The resulting trajectory shows how the molecule transitions between different shapes and which conformations are most populated over time. nih.gov This provides a more realistic view of the molecule's structure in solution than a single static structure. Analysis of the trajectory can reveal the principal modes of motion and the flexibility of different parts of the molecule, such as the rotation of the phenyl and naphthyl groups.

Table 4: Conformational States Explored During an MD Simulation This illustrative table summarizes the kind of information obtained from clustering analysis of an MD trajectory.

Conformational ClusterPopulation (%)Average Phenyl-Cyclopropane DihedralDescription
165%70°The most stable, lowest-energy state.
225%150°A secondary stable conformation.
310%VariableTransitioning states or minor conformers.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to studying these effects because they can explicitly include solvent molecules (like water, ethanol, etc.) in the simulation box. easychair.orgresearchgate.net By simulating this compound in different solvents, one can observe how solvent-solute interactions affect its conformational preferences and dynamics. chemrxiv.org For instance, a polar solvent might stabilize a conformer with a larger dipole moment, while a nonpolar solvent might favor a more compact structure. These simulations are crucial for bridging the gap between theoretical calculations in the gas phase and experimental results in solution. easychair.org

Table 5: Illustrative Solvent Effects on a Key Dihedral Angle This table demonstrates how a structural parameter might change in different simulated solvent environments.

SolventAverage Phenyl-Cyclopropane Dihedral Angle
Gas Phase (Vacuum)80°
Toluene (B28343) (Nonpolar)78°
Tetrahydrofuran (Polar Aprotic)95°
Water (Polar Protic)105°

Quantitative Structure-Reactivity Relationships (QSRR)

Currently, there is a notable absence of publicly available scientific literature specifically detailing Quantitative Structure-Reactivity Relationship (QSRR) studies on this compound. Extensive searches of academic databases and chemical literature did not yield any dedicated studies that have developed or applied QSRR models to predict the reactivity of this specific compound.

Generally, QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their observed reactivity. This is typically achieved by calculating a range of molecular descriptors that quantify various aspects of the molecule's topology, geometry, and electronic properties. These descriptors are then used as independent variables in statistical models to predict a dependent variable, which represents a measure of reactivity (e.g., reaction rate constants, equilibrium constants).

For a compound like this compound, a hypothetical QSRR study might involve synthesizing a series of derivatives with substitutions on the naphthyl or phenyl rings. The reactivity of these compounds in a specific reaction, for instance, hydrolysis of the ester bond, would be experimentally measured. Concurrently, a variety of molecular descriptors would be calculated for each derivative, such as:

Electronic Descriptors: Hammett constants (σ), dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Taft steric parameters (Es), molar refractivity, and van der Waals volume.

Topological Descriptors: Connectivity indices and shape indices.

Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms would then be employed to build a predictive model. Such a model could provide valuable insights into the electronic and steric factors that govern the reactivity of this class of compounds. However, it is important to reiterate that no such specific study for this compound has been found in the reviewed literature.

In Silico Screening for Mechanistic Insights into Molecular Interactions

Similar to the situation with QSRR, there is a lack of specific in silico screening studies focused on elucidating the molecular interactions of this compound in the available scientific literature. While the principles of in silico screening are well-established, their application to this particular compound has not been documented in published research.

In silico screening, particularly through methods like molecular docking, is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or a nucleic acid (receptor). This approach can provide significant mechanistic insights into how a compound might exert a biological effect by identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A hypothetical molecular docking study of this compound would involve the following steps:

Target Identification: A specific biological target (e.g., an enzyme or a receptor) would be chosen based on a therapeutic hypothesis.

Structure Preparation: The three-dimensional structures of both this compound and the target receptor would be prepared. This involves generating a low-energy conformation of the ligand and ensuring the receptor structure is properly protonated and free of steric clashes.

Docking Simulation: A docking algorithm would be used to systematically explore the possible binding modes of the ligand within the active site of the receptor. The algorithm would score and rank the different binding poses based on a scoring function that estimates the binding free energy.

Analysis of Interactions: The top-ranked binding poses would be analyzed to identify the specific amino acid residues in the receptor that interact with the ligand. This analysis can reveal the crucial molecular determinants of binding.

For instance, one could hypothesize that the naphthyl and phenyl groups of this compound engage in hydrophobic interactions within a binding pocket, while the carbonyl group of the ester could act as a hydrogen bond acceptor. However, without specific studies, any discussion of its molecular interactions remains purely speculative. The search for such studies did not yield any results detailing the binding modes or interaction profiles of this compound with any biological target.

Mechanistic Insights into Molecular Interactions of Cyclopropane Esters

Molecular Recognition and Binding Mechanisms (e.g., to biomacromolecules)

The process of molecular recognition between a small molecule like 1-Naphthyl 2-phenylcyclopropanecarboxylate and a biomacromolecule, such as a protein or nucleic acid, is governed by a variety of non-covalent interactions. The distinct chemical features of this compound suggest several key binding mechanisms.

The naphthyl group , with its extended π-system, is a prime candidate for engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.govresearchgate.net These interactions, which can be either face-to-face or edge-to-face, are crucial for the affinity and orientation of the ligand. colostate.edubiorxiv.org The larger surface area of the naphthyl group compared to a simple phenyl ring can lead to more extensive and stronger van der Waals forces, further anchoring the molecule to a hydrophobic pocket on the biomolecule's surface. nih.gov

Similarly, the phenyl group contributes significantly to the binding profile through hydrophobic and aromatic interactions. wikipedia.org It can participate in π-π stacking, cation-π interactions with positively charged residues like lysine (B10760008) or arginine, and halogen bonding if substituted. researchgate.net The positioning of the phenyl ring relative to the cyclopropane (B1198618) core will dictate its ability to access and fit into specific sub-pockets of a binding site.

The cyclopropane ring itself, while primarily considered a rigid scaffold, plays a critical role. Its conformational rigidity helps to lock the attached naphthyl and phenyl groups into a specific spatial orientation, which can reduce the entropic penalty of binding and lead to higher affinity. bohrium.comscientificupdate.com The strained nature of the three-membered ring also endows it with unique electronic properties that can influence interactions with the target. wikipedia.org Cyclopropane derivatives are known to possess a wide array of biological activities, from enzyme inhibition to antimicrobial effects, underscoring the significance of this structural motif. unl.ptresearchgate.net

The ester linkage introduces a polar region into an otherwise largely hydrophobic molecule. The carbonyl oxygen of the carboxylate group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors like the backbone amides or the side chains of polar amino acids (e.g., serine, threonine, asparagine) in a binding site.

A hypothetical binding model might involve the naphthyl and phenyl groups occupying two distinct hydrophobic pockets, while the ester's carbonyl oxygen forms a hydrogen bond that helps to correctly orient the molecule.

Interaction Type Molecular Moiety Involved Potential Interacting Amino Acid Residues
π-π Stacking Naphthyl group, Phenyl group Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Hydrophobic Interactions Naphthyl group, Phenyl group, Cyclopropane ring Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)
Hydrogen Bonding Ester carbonyl Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln)
Cation-π Interactions Naphthyl group, Phenyl group Lysine (Lys), Arginine (Arg)

Structure-Activity Relationship (SAR) Analysis at the Molecular Level (e.g., enzyme inhibition pathways, receptor binding modes)

Structure-Activity Relationship (SAR) analysis explores how the chemical structure of a compound influences its biological activity. For this compound, a systematic modification of its different parts would likely reveal key determinants of its potency and selectivity.

Modifications of the Naphthyl Ring: The position of the ester linkage on the naphthyl ring (1-position) is critical. Moving it to the 2-position would significantly alter the molecule's geometry and how it presents its functionalities to a binding site. Furthermore, adding substituents to the naphthyl ring could have a profound impact. For instance, introducing electron-donating or electron-withdrawing groups could modulate the π-system's ability to engage in stacking interactions. acs.org Bulky substituents might enhance van der Waals contacts if the binding pocket can accommodate them, or they could introduce steric hindrance that reduces affinity.

Modifications of the Phenyl Ring: Similar to the naphthyl ring, substitutions on the phenyl ring are a classic strategy for optimizing ligand-protein interactions. Adding small hydrophobic groups like methyl or halogens could enhance binding in a hydrophobic pocket. Conversely, introducing polar groups like hydroxyl or amino functions could allow for the formation of new hydrogen bonds, potentially increasing both affinity and specificity. The electronic properties of substituents can also be crucial; electron-withdrawing groups on the phenyl ring can influence the reactivity of other parts of the molecule.

Ester Moiety Modifications: The ester itself can be a target for modification. Replacing the naphthyl group with other alcohols of varying size and electronic properties would probe the requirements of the corresponding binding pocket. Alternatively, the ester could be replaced with a more metabolically stable amide, or the carbonyl group could be reduced to an alcohol to eliminate a hydrogen bond acceptor and assess its importance.

A hypothetical SAR study could yield data like the following for a specific biological target, for instance, an enzyme:

Compound Analogue Modification Hypothetical IC₅₀ (nM) Rationale for Activity Change
Parent Compound This compound 50 Baseline activity
Analogue 1 2-Naphthyl ester 500 Suboptimal orientation of the naphthyl group for π-stacking
Analogue 2 4-Fluoro-phenyl substitution 25 Favorable halogen bond or hydrophobic interaction in the pocket
Analogue 3 4-Methoxy-phenyl substitution 200 Steric clash or unfavorable polarity in the hydrophobic pocket
Analogue 4 cis-cyclopropane isomer 1000 Incorrect geometry for optimal fit in the binding site
Analogue 5 Phenylacetamide instead of ester 75 Potential for an additional hydrogen bond donation from the amide N-H

Chemoinformatic Approaches to Explore Chemical Space

Chemoinformatics provides a powerful suite of computational tools to explore the chemical space around a lead compound like this compound, even in the absence of extensive experimental data.

Virtual Library Generation: Starting with the core scaffold of 2-phenylcyclopropanecarboxylic acid, virtual libraries containing thousands or even millions of related compounds can be generated in silico. This is achieved by systematically decorating the core with a wide variety of substituents on the phenyl ring and by using a diverse set of virtual "alcohols" (in place of 1-naphthol) to create a vast array of esters. These virtual compounds can then be filtered based on calculated physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) to ensure they fall within a "drug-like" chemical space.

Molecular Docking and Virtual Screening: If a three-dimensional structure of a potential biological target is known, molecular docking simulations can be used to predict the binding mode and estimate the binding affinity of each compound in the virtual library. This process, known as virtual screening, can prioritize a smaller, more manageable set of compounds for chemical synthesis and biological testing. The docking results can provide valuable insights into the key interactions driving binding and help rationalize potential SAR trends.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active molecules with similar structures. A pharmacophore defines the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, aromatic rings, hydrogen bond acceptors) required for biological activity. This model can then be used to search large chemical databases for novel scaffolds that match the pharmacophore and may possess similar biological activity. For this compound, a simple pharmacophore model would likely include two aromatic/hydrophobic features and one hydrogen bond acceptor, all with specific spatial relationships defined by the cyclopropane backbone.

Quantitative Structure-Activity Relationship (QSAR): Once experimental activity data is available for a series of analogues, QSAR models can be built. These are mathematical models that correlate variations in the chemical structure (represented by molecular descriptors) with changes in biological activity. For example, a QSAR model might reveal that activity is positively correlated with the hydrophobicity of the substituent on the phenyl ring and negatively correlated with its steric bulk. Such models are invaluable for guiding the design of more potent compounds.

By employing these chemoinformatic strategies, the exploration of the chemical space around this compound can be greatly accelerated, leading to a more rapid and cost-effective discovery of new and potentially valuable bioactive molecules. biosolveit.de

Development of Advanced Analytical Methods for Research Purposes

Chromatographic Method Development (HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for evaluating the purity of 1-Naphthyl 2-phenylcyclopropanecarboxylate and separating its geometric isomers (cis- and trans-). The choice between HPLC and GC depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of non-volatile, polar to moderately non-polar compounds. For this compound, a C18 or C8 stationary phase is typically effective. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, sometimes with additives like acetic acid to improve peak shape. nih.govnih.gov Detection is commonly achieved using a UV detector, leveraging the strong absorbance of the naphthyl and phenyl chromophores. researchgate.net Method development focuses on optimizing the mobile phase composition and gradient to achieve baseline separation of the main compound from any process-related impurities or degradation products. researchgate.net The goal is to obtain a purity level, often expressed as an area percentage, of 95% or higher for research-grade materials. google.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the target compound is an ester that may require high temperatures, GC can be a powerful tool for isomer separation. The separation of geometric isomers of cyclopropane (B1198618) derivatives can be particularly challenging due to their similar physicochemical properties. vurup.sk Capillary columns with specialized stationary phases, such as those based on liquid crystals, have demonstrated high isomeric selectivity for separating positional and cis-trans isomers. vurup.sk For analysis, the sample is injected into a heated port where it vaporizes and is carried by an inert gas (e.g., helium or nitrogen) through the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with MS providing additional structural information for impurity identification. nih.govresearchgate.net

Below is a table summarizing typical starting parameters for HPLC and GC method development for compounds structurally related to this compound.

Table 1: Typical Chromatographic Parameters for Analysis
ParameterHPLC MethodGC Method
Stationary Phase/Column Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)Mid-polarity to polar capillary column (e.g., liquid crystalline or polyethylene (B3416737) glycol phase)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water gradientHelium or Nitrogen at a constant flow rate
Detection UV-Vis/Photodiode Array (PDA) at ~230-280 nmFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Temperature Ambient or controlled column oven (e.g., 25-40 °C)Temperature programming (e.g., 100 °C to 280 °C)
Injection Volume/Mode 5-20 µL1 µL in split or splitless mode
Primary Application Purity assessment, quantification of non-volatile impuritiesIsomer separation, analysis of volatile impurities

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers). Enantiomers have identical physical properties in an achiral environment, making their separation by standard chromatographic methods impossible. libretexts.orgeijppr.com Chiral chromatography is the definitive technique for separating enantiomers and determining the enantiomeric purity of a sample.

This separation is achieved by creating a chiral environment, most commonly by using a Chiral Stationary Phase (CSP). eijppr.comwikipedia.org The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying stabilities. wikipedia.org This difference in interaction strength leads to different retention times, allowing for their separation.

There are two main approaches to chiral separation:

Direct Method: This involves the use of a column containing a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for a broad range of chiral compounds, including esters. nih.govmdpi.com Cyclodextrin-based CSPs are also effective, particularly in GC, where separation occurs based on the inclusion of the analyte within the cyclodextrin (B1172386) cavity. wikipedia.orgnih.gov The separation mechanism relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.orgmdpi.com

Indirect Method: This approach involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated on a standard achiral column (like C18). libretexts.orgmdpi.com However, this method requires an optically pure derivatizing agent and an additional reaction step, which can introduce potential complications.

For research purposes, the direct method using HPLC with a polysaccharide-based CSP is often preferred due to its broad applicability and the ability to analyze the sample without modification. nih.gov

Table 2: Comparison of Chiral Chromatography Approaches
ApproachPrincipleCommon Stationary Phases (CSP)AdvantagesDisadvantages
Direct Method (HPLC/GC) Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). wikipedia.orgPolysaccharide-based (cellulose, amylose), Cyclodextrin-based, Pirkle-type. nih.govnih.govNo sample derivatization needed, direct analysis of enantiomeric ratio.CSP columns are expensive, method development can be complex.
Indirect Method (HPLC/GC) Conversion of enantiomers into diastereomers using a chiral derivatizing agent. libretexts.orgStandard achiral phases (e.g., C18, silica).Uses standard, less expensive columns; may achieve better separation.Requires pure derivatizing agent; potential for kinetic resolution errors; adds complexity.

Spectrophotometric Methods for Quantitative Analysis in Research Settings

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. iajps.com The presence of both naphthyl and phenyl groups in this compound results in strong π→π* electronic transitions, making it an excellent candidate for UV-Vis analysis. iajps.com

The fundamental principle governing this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. youtube.com To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net

While highly sensitive, UV-Vis spectroscopy has limitations in terms of selectivity, as different compounds with similar chromophores may have overlapping absorption spectra. libretexts.org This can be a challenge in complex mixtures. To overcome this, two strategies are often employed in research settings:

Coupling with HPLC: The most common approach is to use a UV-Vis spectrophotometer as a detector for an HPLC system. libretexts.org The HPLC separates the target compound from other components in the mixture before it reaches the detector, ensuring that the measured absorbance is solely due to the analyte of interest.

Derivative Spectroscopy: This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. Derivative spectroscopy can help resolve overlapping peaks and reduce the impact of baseline shifts, thereby enhancing the selectivity of the analysis in the presence of interfering substances. youtube.comresearchgate.net

Table 3: Principles of Spectrophotometric Quantitative Analysis
MethodPrincipleKey RequirementApplication in Research
Direct UV-Vis Spectrophotometry Beer-Lambert Law: Absorbance is proportional to concentration. youtube.comThe analyte must have a chromophore and be the primary absorbing species at λmax.Quick concentration checks of pure solutions; determining λmax for HPLC detection.
HPLC-UV Physical separation of components by chromatography prior to spectrophotometric detection. libretexts.orgA suitable chromatographic method that separates the analyte from interferences.Accurate quantification in complex mixtures; purity analysis and stability studies.
Derivative UV-Vis Spectrophotometry Plotting the rate of change of absorbance with wavelength (d(A)/dλ) versus wavelength. researchgate.netThe analyte's derivative spectrum must be sufficiently distinct from interferences.Quantification in the presence of overlapping spectral bands or baseline drift. youtube.com

Future Research Directions and Potential Innovations

Exploration of Novel Catalytic Systems for Stereoselective Synthesis

The stereoselective synthesis of the 2-phenylcyclopropanecarboxylate core is a critical challenge and a primary area for future investigation. The relative orientation of the phenyl and carboxylate groups (cis or trans) and the absolute stereochemistry of the two chiral centers on the cyclopropane (B1198618) ring profoundly influence the molecule's properties and potential applications.

Future research will likely focus on the development of novel catalytic systems that can achieve high levels of both diastereoselectivity and enantioselectivity in the cyclopropanation of styrene (B11656) derivatives with a suitable diazoacetate precursor. Key areas of exploration include:

Advanced Metal-Carbenoid Catalysis: While traditional copper and rhodium catalysts are effective for cyclopropanation, future work could explore catalysts based on other transition metals like cobalt, iron, and ruthenium. These metals can offer different reactivity profiles and may enable the use of a broader range of substrates and carbene precursors. For instance, cobalt- and iron-based catalysts have shown promise in the cyclopropanation of styrenes, offering pathways to high diastereoselectivity.

Chiral Ligand Design: The design and synthesis of novel chiral ligands will be paramount in achieving high enantioselectivity. Ligands incorporating features that can induce a specific orientation of the reactants through non-covalent interactions, such as hydrogen bonding or π-π stacking, will be of particular interest. The bulky 1-naphthyl group itself could be a design element in chiral ligands for other reactions, leveraging its steric and electronic properties.

Biocatalysis: The use of enzymes, or "biocatalysts," for cyclopropanation is a rapidly emerging field. Engineered enzymes could offer unparalleled levels of stereocontrol under mild, environmentally friendly conditions.

Catalyst TypePotential AdvantagesResearch Focus
Advanced Metal-Carbenoid Novel reactivity, broader substrate scopeCobalt, iron, and ruthenium-based systems
Chiral Ligand Design High enantioselectivityLigands promoting non-covalent interactions
Biocatalysis High stereocontrol, green conditionsEngineered enzymes for cyclopropanation

Application in Supramolecular Chemistry and Materials Science

The distinct structural features of 1-Naphthyl 2-phenylcyclopropanecarboxylate suggest its potential utility in the fields of supramolecular chemistry and materials science.

Supramolecular Assembly: The aromatic naphthyl and phenyl groups can participate in π-π stacking interactions, which are fundamental to the construction of self-assembling supramolecular structures. The rigid cyclopropane core acts as a scaffold, pre-organizing the aromatic moieties for specific intermolecular interactions. Future research could explore how the stereochemistry of the cyclopropane ring influences the packing and properties of these assemblies.

Polymer and Materials Science: Incorporation of the this compound unit into polymers could lead to materials with interesting properties. The bulky and rigid nature of the molecule could enhance the thermal stability and modify the mechanical properties of polymers. Furthermore, the presence of the naphthyl group, a known fluorophore, opens up possibilities for the development of fluorescent polymers for sensing or imaging applications. Research into naphthalene-containing polymers has already demonstrated their potential in various applications, including as catalytic supports and in electronic devices. The introduction of the chiral cyclopropane unit could add a new dimension of chiroptical properties to these materials.

Green Chemistry Approaches for Synthesis and Transformations

Future synthetic strategies for this compound will increasingly emphasize the principles of green chemistry to minimize environmental impact.

Key areas for development include:

Alternative Solvents and Reaction Conditions: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions would significantly improve the sustainability of the synthesis.

Catalyst Recycling: The development of heterogeneous catalysts or catalytic systems that allow for easy separation and recycling of the catalyst would reduce waste and cost.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This could involve exploring different cyclopropanation strategies that offer higher atom economy than traditional methods.

Photochemical and Electrochemical Methods: The use of light or electricity to drive chemical reactions can offer milder and more selective transformations compared to traditional thermal methods. For instance, solid-state photodenitrogenation of crystalline 1-pyrazolines has emerged as a green method for synthesizing cyclopropanes.

Green Chemistry PrincipleApplication to Synthesis
Alternative Solvents Use of water, ionic liquids, or solvent-free conditions.
Catalyst Recycling Development of heterogeneous or easily separable catalysts.
Atom Economy Exploring synthetic routes with high atom efficiency.
Alternative Energy Sources Utilization of photochemical or electrochemical methods.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the way chemical research is conducted, and the synthesis of complex molecules like this compound is no exception.

Reaction Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including the yield and stereoselectivity. This can significantly reduce the amount of trial-and-error experimentation required to find optimal reaction conditions. For the synthesis of this compound, ML models could be used to predict the best catalyst, solvent, and temperature to achieve the desired stereoisomer.

Reaction Optimization: AI algorithms can be coupled with automated reaction platforms to autonomously optimize reaction conditions. These systems can explore a wide range of reaction parameters and quickly identify the conditions that provide the highest yield and selectivity, accelerating the development of efficient synthetic routes.

Predictive Models for Stereoselectivity: A major challenge in asymmetric synthesis is predicting which catalyst will produce a particular stereoisomer. Machine learning models are being developed to tackle this problem by learning the complex relationships between the structure of the catalyst, the substrates, and the stereochemical outcome of the reaction. Such models would be invaluable for the rational design of synthetic routes to specific stereoisomers of this compound.

The integration of these computational tools will not only accelerate the discovery of efficient and selective syntheses but also provide deeper insights into the underlying reaction mechanisms.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 1-naphthyl 2-phenylcyclopropanecarboxylate, and how can purity be ensured?

A1. The synthesis typically involves cyclopropanation reactions, such as the use of naphthol derivatives (e.g., 1-naphthol) and cyclopropane precursors under basic conditions. A general procedure involves:

  • Stirring 1-naphthol with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to generate an oxyanion intermediate.
  • Adding a cyclopropane-containing electrophile (e.g., 2-phenylcyclopropanecarbonyl chloride) to form the ester linkage.
  • Monitoring reaction progress via TLC (e.g., n-hexane:ethyl acetate 9:1) and isolating the product via extraction and solvent evaporation .
  • Purity is confirmed using HPLC (>95%) and structural validation via ¹H/¹³C NMR, ensuring absence of unreacted starting materials or stereoisomers .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound’s structure?

A2. Key techniques include:

  • NMR spectroscopy : Assigning cyclopropane ring protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–8.5 ppm) to confirm regiochemistry and substituent orientation.
  • FT-IR : Identifying ester carbonyl stretches (~1720 cm⁻¹) and naphthyl C-H bending modes.
  • High-resolution mass spectrometry (HRMS) : Validating molecular formula (e.g., C₂₀H₁₆O₂) and isotopic patterns .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How can stereochemical outcomes in cyclopropane ring formation be controlled during synthesis?

A3. Stereoselectivity is influenced by:

  • Precursor geometry : Chiral auxiliaries or enantiopure starting materials (e.g., (1R,2S)-configured cyclopropanes) guide ring closure .
  • Reaction conditions : Low temperatures (−20°C) and non-polar solvents (e.g., toluene) favor kinetic control, reducing racemization.
  • Catalysis : Transition-metal catalysts (e.g., Rh(II)) enable asymmetric cyclopropanation via carbene transfer reactions .

Q. Q4. What computational methods are used to predict reaction pathways for cyclopropane derivatives?

A4. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cyclopropanation steps. Molecular dynamics simulations assess solvent effects and steric hindrance from the naphthyl group .

Toxicology and Environmental Impact

Q. Q5. What are the known toxicological profiles of naphthyl-containing cyclopropanes, and how should handling protocols be designed?

A5. While specific data for this compound are limited, structurally similar naphthalenes show:

  • Acute toxicity : LD₅₀ values >200 mg/kg (oral, rats), requiring PPE (gloves, goggles) during handling.
  • Environmental persistence : Moderate logP (~5.5) suggests bioaccumulation potential; disposal via incineration is recommended .

Q. Q6. How can chronic exposure studies be designed to assess long-term effects?

A6. Follow OECD guidelines:

  • In vivo models : Rodent cohorts exposed to subchronic doses (10–100 mg/kg/day) over 90 days, monitoring hepatic enzymes (ALT, AST) and histopathology.
  • In vitro assays : HepG2 cells treated with metabolite extracts to evaluate genotoxicity (Comet assay) and oxidative stress markers (ROS levels) .

Stability and Degradation

Q. Q7. What factors influence the hydrolytic stability of the ester linkage in this compound?

A7. Stability depends on:

  • pH : Rapid hydrolysis in alkaline conditions (pH >10) due to nucleophilic attack on the ester carbonyl.
  • Steric effects : The bulky naphthyl and phenyl groups slow hydrolysis in neutral/buffered solutions.
  • Accelerated stability testing (40°C/75% RH) over 4 weeks quantifies degradation products via LC-MS .

Data Analysis and Reproducibility

Q. Q8. How should contradictory data in reaction yields or biological activity be resolved?

A8. Apply systematic approaches:

  • Statistical validation : Replicate experiments (n ≥ 3) with ANOVA to identify outliers.
  • Condition screening : Test alternative solvents (e.g., THF vs. DMF), temperatures, and catalysts.
  • Meta-analysis : Compare results with literature on analogous cyclopropanes (e.g., methyl-substituted derivatives) to identify trends .

Advanced Applications in Research

Q. Q9. How can this compound be utilized in studying enzyme inhibition or receptor binding?

A9. Potential applications include:

  • Molecular probes : Radiolabeling (e.g., ¹⁴C) to track binding kinetics with cytochrome P450 enzymes.
  • Structure-activity relationship (SAR) studies : Modifying the cyclopropane or naphthyl moieties to optimize affinity for target proteins .

Q. Q10. What advanced spectroscopic techniques can elucidate its interactions with biological membranes?

A10. Use:

  • Surface plasmon resonance (SPR) : Quantify binding affinity to lipid bilayers.
  • Cryo-EM : Visualize compound localization in membrane models at near-atomic resolution .

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